molecular formula C10H13NO3 B3163477 2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid CAS No. 883858-08-0

2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid

Cat. No. B3163477
CAS RN: 883858-08-0
M. Wt: 195.21 g/mol
InChI Key: XZUOBGLBJOWLIV-UHFFFAOYSA-N
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Description

“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a chemical compound with the CAS Number: 883858-08-0 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is C10H13NO3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a solid at room temperature . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . The detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Sorption Studies

Research on phenoxy herbicides, including compounds structurally related to "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid," focuses on their sorption to soil, organic matter, and minerals. These studies investigate the environmental fate of such compounds, including their interactions with different types of soil and the factors affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).

Flavor Compounds in Foods

Research on branched chain aldehydes, which are key flavor compounds in food products, provides insights into the production and breakdown pathways of these compounds from amino acids. This area of research is relevant for the study of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" due to potential applications in food science and technology (Smit, Engels, & Smit, 2009).

Photodynamic Therapy

The study of compounds used in photodynamic therapy (PDT) for treating various dermatological conditions provides a framework for investigating the potential therapeutic applications of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." Research in this area explores the mechanisms of action, efficacy, and safety of photosensitizing agents (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Biomass-Derived Chemicals

Investigations into biomass-derived levulinic acid for drug synthesis highlight the potential of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" in the field of green chemistry and biotechnology. Such studies focus on the synthesis of value-added chemicals and their applications in medicine, emphasizing the importance of sustainable and eco-friendly approaches (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Chemical Warfare Agent Degradation

Research on the degradation products of chemical warfare agents offers insights into the environmental and toxicological aspects of related compounds, including "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." These studies address the formation, fate, and effects of degradation products, contributing to our understanding of public health and environmental safety (Munro, Talmage, Griffin, Waters, Watson, King, & Hauschild, 1999).

Safety and Hazards

The safety information for “2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-5-8(11-6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUOBGLBJOWLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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